molecular formula C14H28Sn B1207089 Tributylstannylacetylene CAS No. 994-89-8

Tributylstannylacetylene

Cat. No.: B1207089
CAS No.: 994-89-8
M. Wt: 315.1 g/mol
InChI Key: YEMJHNYABQHWHL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tributylstannylacetylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in the Stille coupling reaction, where it interacts with aryl halides in the presence of a palladium catalyst to form terminal arylacetylene derivatives . Additionally, this compound can react with benzotriazinones via denitrogenative insertion in the presence of a nickel catalyst to form isoquinolone derivatives . These interactions highlight the compound’s versatility and importance in biochemical synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with various biomolecules. In the Stille coupling reaction, this compound acts as a nucleophile, attacking the electrophilic aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond . This reaction mechanism highlights the compound’s ability to participate in enzyme-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, this compound’s interaction with nickel catalysts in denitrogenative insertion reactions further demonstrates its versatility in biochemical synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under specific conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect the compound’s reactivity and, consequently, its impact on cellular functions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, this compound can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity and ensure accurate results.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the Stille coupling reaction and denitrogenative insertion reactions suggests its involvement in pathways related to organic synthesis and metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s reactivity and interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects

Chemical Reactions Analysis

Types of Reactions: Tributylstannylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Trimethylstannylacetylene: Similar in structure but with methyl groups instead of butyl groups.

    Triphenylstannylacetylene: Similar in structure but with phenyl groups instead of butyl groups.

    Tributylstannylvinylacetylene: Similar in structure but with an additional vinyl group.

Uniqueness: Tributylstannylacetylene is unique due to its combination of acetylene and tributylstannyl functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to participate in various coupling and insertion reactions makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

tributyl(ethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMJHNYABQHWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347411
Record name Tributylstannylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-89-8
Record name Tributylstannylacetylene
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Record name Tributylstannylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylethynylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tributylstannylacetylene useful in organic reactions?

A1: this compound acts as a vinyl anion synthon, meaning it can readily participate in reactions where a negatively charged vinyl group (CH=CH-) is required for bond formation. This is due to the ability of tin to readily undergo transmetalation reactions, replacing the tin atom with other metals like lithium or copper. These organometallic species are highly reactive and can attack a variety of electrophilic partners to form new carbon-carbon bonds. []

Q2: Can you provide an example of how this compound is used in synthesis?

A2: Certainly! One example is its use in the synthesis of 4-(tributylstannyl)pyridazines. This involves an Inverse electron-demand Diels-Alder reaction where this compound reacts with 1,2,4,5-tetrazines. This reaction is particularly efficient with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, leading to good yields of the desired pyridazine product. []

Q3: The research mentions "Palladium-catalyzed coupling". What is the significance of this with this compound?

A3: Palladium catalysis is crucial for coupling reactions involving organostannanes like this compound. These reactions, known as Stille couplings, allow for the formation of new carbon-carbon bonds between the vinyl group of this compound and a variety of electrophilic partners, such as aryl halides or triflates. This versatility in building complex molecules makes this compound a valuable tool in organic synthesis. []

Q4: Are there any regioselectivity advantages to using this compound?

A4: Yes, research indicates that using this compound can lead to regioselective synthesis. For instance, it's been successfully employed in the synthesis of pyran-2-ones substituted at specific positions (4, 5, and 6) by coupling β-iodo-α,β-unsaturated acids with this compound derivatives. This control over the reaction outcome is highly valuable in organic synthesis, especially when targeting specific isomers. []

Q5: What are some important safety considerations when handling this compound?

A5: this compound, like many organostannane reagents, possesses potential toxicity. It's essential to handle this compound with care. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, including gloves and eye protection. The reagent should be stored in an inert atmosphere, protected from light, to prevent degradation. []

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